molecular formula C7H12N2S B1641871 N,N-Dimethyl-2-(1,3-thiazol-4-yl)ethanamine

N,N-Dimethyl-2-(1,3-thiazol-4-yl)ethanamine

Cat. No.: B1641871
M. Wt: 156.25 g/mol
InChI Key: OONCCDOSRCOGIP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(1,3-thiazol-4-yl)ethanamine is an organic compound that belongs to the class of thiazoles Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(1,3-thiazol-4-yl)ethanamine typically involves the reaction of thiazole derivatives with dimethylamine. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(1,3-thiazol-4-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

N,N-Dimethyl-2-(1,3-thiazol-4-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(1,3-thiazol-4-yl)ethanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2-aminothiazole
  • 4-methylthiazole
  • 2,4-dimethylthiazole

Uniqueness

N,N-Dimethyl-2-(1,3-thiazol-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

N,N-dimethyl-2-(1,3-thiazol-4-yl)ethanamine

InChI

InChI=1S/C7H12N2S/c1-9(2)4-3-7-5-10-6-8-7/h5-6H,3-4H2,1-2H3

InChI Key

OONCCDOSRCOGIP-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CSC=N1

Canonical SMILES

CN(C)CCC1=CSC=N1

Origin of Product

United States

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